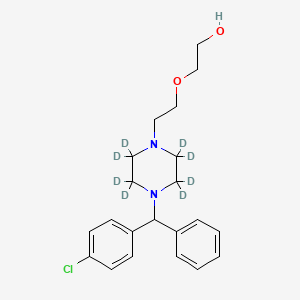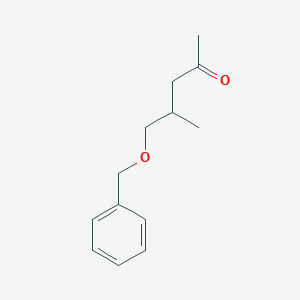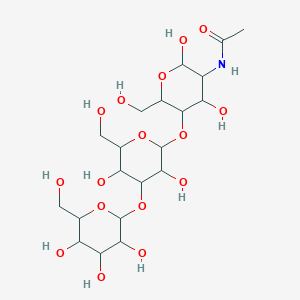
Hydroxyzine-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyzine-d8 is a deuterated form of hydroxyzine, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of hydroxyzine in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace some of the hydrogen atoms in the molecule, making it useful in pharmacokinetic studies and other research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyzine-d8 is synthesized by incorporating deuterium atoms into the hydroxyzine molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the deuteration of hydroxyzine hydrochloride using deuterated hydrochloric acid (DCl) in a suitable solvent . The reaction conditions include maintaining a controlled temperature and pH to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is optimized to achieve high yields and purity, making this compound suitable for use in various research and analytical applications .
Chemical Reactions Analysis
Types of Reactions
Hydroxyzine-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Hydroxyzine-d8 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of hydroxyzine.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of hydroxyzine in biological systems.
Industry: Utilized in the development of new pharmaceutical formulations and quality control processes.
Mechanism of Action
Hydroxyzine-d8 exerts its effects primarily through its action as a histamine H1 receptor antagonist. By binding to the H1 receptors, it prevents the action of histamine, thereby reducing allergic reactions and providing sedative effects . Additionally, this compound has anxiolytic properties, making it useful in the treatment of anxiety disorders . The molecular targets and pathways involved include the inhibition of histamine-mediated signaling and modulation of neurotransmitter release .
Comparison with Similar Compounds
Hydroxyzine-d8 is unique due to its deuterated nature, which provides advantages in analytical applications. Similar compounds include:
Hydroxyzine: The non-deuterated form, used for similar therapeutic purposes but without the benefits of deuteration in analytical studies.
Cetirizine: A metabolite of hydroxyzine, also an antihistamine but with different pharmacokinetic properties.
Other Deuterated Antihistamines: Compounds like deuterated diphenhydramine, which offer similar benefits in analytical applications.
This compound stands out due to its specific use as an internal standard and its enhanced stability in analytical procedures .
Properties
Molecular Formula |
C21H27ClN2O2 |
|---|---|
Molecular Weight |
383.0 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol |
InChI |
InChI=1S/C21H27ClN2O2/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-9,21,25H,10-17H2/i10D2,11D2,12D2,13D2 |
InChI Key |
ZQDWXGKKHFNSQK-BGKXKQMNSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[4-[[2-Amino-5-(5-methyl-2-propan-2-ylcyclohexyl)oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12291240.png)

![(2R,3R,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol4-Acetate](/img/structure/B12291248.png)


![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)


![2-[4-(7-Bromoquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B12291289.png)

![(2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5-methoxy-6-phenylmethoxy-3H-inden-1-one](/img/structure/B12291302.png)

